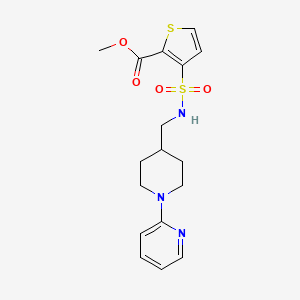

4-bromo-1-isobutyl-3-(propoxymethyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-1-isobutyl-3-(propoxymethyl)-1H-pyrazole, also known as BRIP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as agriculture, medicine, and biochemistry. BRIP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Tautomerism and Structural Studies

- 4-Bromo substituted 1H-pyrazoles, including similar compounds, have been studied for their tautomerism in solid states and solutions. These studies utilize techniques like multinuclear magnetic resonance spectroscopy and X-ray crystallography. Such research helps in understanding the structural dynamics and chemical behavior of these compounds (Trofimenko et al., 2007).

Antibacterial and Antifungal Applications

- The antimicrobial properties of 4-bromo-1H-pyrazole derivatives have been extensively researched. These compounds have shown promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungi like Aspergillus flavus, highlighting their potential in developing new antimicrobial agents (Pundeer et al., 2013).

Tuberculostatic Activity

- Alkylated polyfluoroalkyl-containing pyrazoles, related to 4-bromo substituted pyrazoles, have shown moderate tuberculostatic activity. This indicates their potential use in the treatment of tuberculosis (Ivanova et al., 2011).

Catalysis and Nano-particle Formation

- Pyrazoles with bromo substituents have been used in the synthesis of palladium complexes. These complexes are effective in catalyzing Suzuki-Miyaura coupling reactions and in the synthesis of nano-particles, indicating their potential in catalytic applications and nano-material science (Sharma et al., 2013).

Synthesis and Reactivity

- Research in synthetic chemistry has explored the reactivity of 4-bromo substituted pyrazoles, leading to the formation of various pyrazole derivatives. These studies contribute to the development of new synthetic methods and understanding of chemical reactivity (Heinisch et al., 1990).

Propiedades

IUPAC Name |

4-bromo-1-(2-methylpropyl)-3-(propoxymethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrN2O/c1-4-5-15-8-11-10(12)7-14(13-11)6-9(2)3/h7,9H,4-6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBBKQSLQXMUMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=NN(C=C1Br)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-isobutyl-3-(propoxymethyl)-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline hydrochloride](/img/structure/B3007909.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007910.png)

![2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B3007912.png)

![N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3007914.png)

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007916.png)

![N-[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B3007917.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide](/img/structure/B3007919.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B3007921.png)

![6-[(4-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007922.png)